N-Methyl-2-(1H-pyrazol-1-YL)acetamide is a compound with significant interest in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately . The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable subject for research and development in pharmaceuticals.
This compound can be synthesized through various chemical methods, often involving the reaction of acetamide derivatives with pyrazole-containing reagents. It is available through chemical suppliers and databases, including Sigma-Aldrich and PubChem, which provide detailed information on its properties and applications .
N-Methyl-2-(1H-pyrazol-1-YL)acetamide falls under the category of organic compounds, specifically amides. It is classified as a nitrogen-containing heterocyclic compound due to the presence of the pyrazole ring, which contributes to its reactivity and biological properties.
The synthesis of N-Methyl-2-(1H-pyrazol-1-YL)acetamide typically involves the following steps:
The reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-Methyl-2-(1H-pyrazol-1-YL)acetamide consists of a pyrazole ring bonded to an acetamide group. The structural representation can be summarized as follows:
The compound's structural data includes:
N-Methyl-2-(1H-pyrazol-1-YL)acetamide can undergo various chemical reactions typical for amides and heterocycles:
These reactions often require specific catalysts or conditions (heat, pressure) to proceed efficiently, with yields monitored by chromatographic methods.
The mechanism of action for N-Methyl-2-(1H-pyrazol-1-YL)acetamide is closely related to its interactions with biological targets:
Research indicates that compounds containing pyrazole moieties often exhibit anti-inflammatory, analgesic, or antitumor activities due to their ability to modulate enzyme activity or receptor interactions .
The chemical stability and reactivity are influenced by:
Experimental data on solubility and stability under various conditions would be essential for practical applications.
N-Methyl-2-(1H-pyrazol-1-YL)acetamide has several scientific uses:
Scaffold hopping has emerged as a pivotal strategy for optimizing the pharmacological profiles of pyrazole-acetamide hybrids. This approach retains core bioactivity while improving physicochemical properties through strategic structural modifications. As demonstrated in GIRK1/2 activator development, researchers merged the pyrazole "privileged scaffold" from urea-based activators with phenylacetamide moieties to enhance brain penetration (Kp > 0.6) while maintaining nanomolar potency. This hybrid design addressed the poor blood-brain barrier permeability of first-generation compounds [2]. Similarly, molecular hybridization techniques have successfully combined pyrazole units with imidazole and triazole rings to create multi-target ligands exhibiting antimicrobial activity against resistant bacterial strains [6].
The rationale for scaffold modifications often originates from computational analyses of binding interactions. In kinase inhibitor design, pyrazole rings were incorporated to target the hydrophobic rear cleft of JNK isoforms, while acetamide linkers facilitated hydrogen bonding in gatekeeper regions. This dual-targeting approach enabled simultaneous inhibition of cancer-relevant BRAFV600E and inflammation-associated JNK pathways [8]. The table below illustrates representative scaffold modifications and their pharmacological impacts:
Table 1: Scaffold Hopping Approaches in Pyrazole-Acetamide Design
Original Scaffold | Modified Moiety | Pharmacological Improvement |
---|---|---|
Urea-based GIRK activators | Phenylacetamide substitution | Enhanced brain penetration (rodent Kp > 0.6) [2] |
Pyrimidinyl sulfonamide BRAF inhibitors | 3-Phenylpyrazole integration | Dual BRAFV600E/JNK inhibition [8] |
Imidazole-triazole antimicrobials | Pyrazole incorporation | MRSA activity at concentrations below reference drugs [6] |
The synthesis of N-methyl-2-(1H-pyrazol-1-yl)acetamide derivatives typically employs convergent strategies that enable precise functionalization at three key positions: the pyrazole nitrogen (N1), acetamide carbonyl, and N-methyl group. A representative route begins with the formation of pyrazole intermediates through [3+2] cyclocondensation. As documented for GIRK activators, 3-aminopyrazoles are synthesized via acid-catalyzed reactions between substituted hydrazines and 3-aminobut-2-enenitriles, yielding 50-68% of the pyrazole core [2]. Subsequent functionalization involves PyClU-mediated coupling with 2-(3-chloro-4-fluorophenyl)acetic acid to establish the critical acetamide bridge [2].
Alternative pathways utilize enaminones as versatile precursors. Multicomponent reactions between enaminones, benzaldehyde, and hydrazine dihydrochloride in aqueous media afford 1H-pyrazole intermediates in 75-77% yield. These are subsequently N-alkylated using ethyl iodide/NaH in DMF, followed by nucleophilic displacement with chloroacetyl chloride to install the reactive acetamide precursor. Final amidation with methylamine yields the target N-methyl-2-(1H-pyrazol-1-yl)acetamide derivatives [10]. For advanced kinase inhibitors, pyrimidinyl ethyl pyrazoles are synthesized through sequential:
Table 2: Key Reactions in Multi-Step Synthesis of Pyrazole-Acetamides
Synthetic Stage | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Pyrazole core formation | Hydrazine + enaminones, H₂O, reflux | 3,5-disubstituted 1H-pyrazole | 75-77% [10] |
N-Alkylation | Ethyl iodide, NaH, DMF, 0°C→RT | 1-Ethyl-3-arylpyrazole | 82-85% [8] |
Acetamide coupling | Chloroacetyl chloride, K₂CO₃, then methylamine | N-Methyl-2-(1H-pyrazol-1-yl)acetamide | 70-75% [2] |
Pyrazole construction | Ru₃(CO)₁₂/NHC-diphosphine, acceptorless dehydrogenation | 1,4-disubstituted pyrazole | 65-72% [7] |
Achieving precise regiocontrol in pyrazole substitution is critical for biological activity optimization. Modern catalytic systems have enabled unprecedented selectivity in N1-functionalization of unsymmetrical pyrazoles:
Transition Metal Catalysis: Silver-mediated [3+2] cycloadditions between N-isocyanoiminotriphenylphosphorane and terminal alkynes provide 1,4-disubstituted pyrazoles under mild conditions with >95% regioselectivity. The reaction leverages the isocyanide's dual reactivity while tolerating diverse functional groups (OH, NO₂, CN) [7]. Copper-based systems excel in N-arylation: L-(-)-Quebrachitol-modified Cu catalysts facilitate coupling between pyrazoles and aryl halides with complete N1-selectivity, even with unactivated aryl chlorides [7]. This method circumvents the traditional requirement for aryl boronic acids in Chan-Lam couplings.
Green Chemistry Approaches: Multicomponent reactions in aqueous media represent sustainable alternatives. The one-pot condensation of enaminones, aldehydes, and hydrazine dihydrochloride in water with ammonium acetate catalysis (5 mol%) yields 1,3,4-trisubstituted pyrazoles with regiochemical purity >98%. The aqueous environment enhances selectivity while simplifying purification [10]. Similarly, visible light photoredox catalysis enables regioselective pyrazole formation from hydrazine and Michael acceptors using air as the terminal oxidant, achieving 85-90% yields with excellent functional group tolerance [7].
Regiocontrol mechanisms often involve steric and electronic modulation. In ruthenium-catalyzed acceptorless dehydrogenative coupling, the NHC-diphosphine ligand directs regioselectivity by coordinating the diol substrate in a specific orientation, ensuring exclusive formation of 1,4-disubstituted pyrazoles from 1,3-diols and arylhydrazines [7]. Computational studies indicate that electron-donating substituents at pyrazole C4 increase N1-reactivity by 3-5 kcal/mol compared to N2, providing a rationale for observed regioselectivities in metal-catalyzed reactions.
Purification Techniques:
Advanced Characterization:
Table 3: Characterization Data for N-Methyl-2-(1H-pyrazol-1-yl)acetamide Derivatives
Analytical Method | Key Diagnostic Features | Structural Information Confirmed |
---|---|---|
¹H NMR (500 MHz, DMSO-d₆) | δ 2.85 (s, 3H, NCH₃); δ 4.92 (s, 2H, CH₂); δ 6.25 (dd, 1H, J=2.5 Hz, pyrazole H4); δ 7.45 (d, 1H, J=2.5 Hz, pyrazole H3); δ 7.68 (d, 1H, J=2.5 Hz, pyrazole H5) | N-methyl regiochemistry; N1-substitution pattern [2] |
¹³C NMR (125 MHz, CDCl₃) | δ 35.8 (NCH₃); δ 52.1 (CH₂); δ 107.5 (C4); δ 130.8 (C3); δ 139.2 (C5); δ 167.5 (C=O) | Carbon skeleton connectivity; carbonyl environment [8] |
HRMS-ESI+ | m/z calcd for C₆H₁₀N₃O [M+H]+: 140.0818; found: 140.0812 | Molecular formula validation [8] |
FT-IR (KBr) | 1668 cm⁻¹ (νC=O); 1550 cm⁻¹ (δN-H); 1245 cm⁻¹ (νC-N) | Amide functional group; absence of OH impurities [9] |
X-ray crystallography provides definitive structural proof for challenging regioisomers. Single crystals suitable for diffraction are grown via slow vapor diffusion of hexane into dichloromethane solutions. Orthorhombic crystal systems with space group P2₁2₁2₁ typically exhibit characteristic dihedral angles (85-90°) between pyrazole and acetamide planes, confirming perpendicular orientation. Bond lengths of C=O (1.228-1.232 Å) and C-N (1.336-1.340 Å) further validate the secondary amide structure [9]. These multi-technique approaches ensure structural fidelity critical for biological evaluation.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8